![molecular formula C18H16N2O3S B2704894 2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid CAS No. 501914-49-4](/img/structure/B2704894.png)
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid
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Overview
Description
“2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid” is a specialty product for proteomics research . It has a molecular formula of C18H16N2O3S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .Scientific Research Applications
Antimicrobial Activities
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid and its derivatives have been researched for their potential antimicrobial activities. For instance, a study synthesized 1,3,4-thiadiazole derivatives of this compound and evaluated them for antimicrobial activities against various microbial strains, showing significant activity (Noolvi et al., 2016).
Antibiotic Synthesis
This compound is also involved in the synthesis of certain antibiotics. A practical preparation method of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, has been developed (Tatsuta et al., 1994).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using this chemical. For example, novel indole-benzimidazole derivatives were synthesized using 2-methylindole-3-acetic acid and its 5-methoxy derivative (Wang et al., 2016). Another study involved the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents (Sah et al., 2014).
Anticancer and Antiviral Activities
There's also research into the anticancer and antiviral potential of derivatives of this compound. For instance, new 2‐pyrazoline‐substituted 4‐thiazolidinones, synthesized starting from related compounds, were tested for in vitro anticancer and antiviral activities, showing selective inhibition of leukemia cell lines and high activity against certain virus strains (Havrylyuk et al., 2013).
Mechanism of Action
Target of Action
The compound “2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid” is a complex molecule that contains a thiazole ring and a methoxyphenyl group. Thiazole derivatives have been found to bind with high affinity to multiple receptors , and methoxyphenyl groups are often involved in interactions with proteins and enzymes . .
Mode of Action
Without specific information on this compound, it’s difficult to describe its exact mode of action. Thiazole derivatives are known to interact with their targets in a variety of ways, including acting as inhibitors or activators .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Based on the biological activities of thiazole derivatives, it could potentially have a wide range of effects depending on its specific targets .
properties
IUPAC Name |
2-[2-(2-methoxyanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-14-10-6-5-9-13(14)19-18-20-17(12-7-3-2-4-8-12)15(24-18)11-16(21)22/h2-10H,11H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFXJXOEDBZELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid |
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